[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine
Description
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine is a pyridine-derived compound featuring a methanamine group at the 4-position of the pyridine ring and a branched 3,3-dimethylbutoxy substituent at the 3-position.
Properties
IUPAC Name |
[3-(3,3-dimethylbutoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLFPBPJMWCIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine involves several steps. One common synthetic route includes the reaction of 4-pyridinemethanol with 3,3-dimethylbutyl bromide in the presence of a base to form the intermediate [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds |
| Coupling Reactions | Used in the formation of C-C bonds |
Biology
- Enzyme Inhibition Studies : Research indicates that [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.
- Receptor Binding : The compound has shown potential in receptor binding assays, particularly with targets involved in neurological functions. This suggests its applicability in drug development for neurological disorders.
Medicine
- Pharmaceutical Development : Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines. Its ability to selectively inhibit mutant forms of the Epidermal Growth Factor Receptor (EGFR) has been highlighted as a promising area for therapeutic intervention.
| Target Disease | Mechanism of Action |
|---|---|
| Cancer | Inhibits mutant EGFR variants |
| Neurological Disorders | Potential modulation of neurotransmitter receptors |
Case Studies
- Inhibition of Mutant EGFR : A study demonstrated that this compound effectively inhibited cell proliferation in cancer models harboring EGFR mutations. The compound exhibited selectivity towards mutant receptors over wild-type variants, indicating its potential as a targeted therapy for specific cancers.
- Receptor Binding Affinity : In receptor binding assays, the compound showed significant affinity for certain neurotransmitter receptors, suggesting its potential role as a neuromodulator. This opens avenues for further exploration in the treatment of psychiatric disorders.
Mechanism of Action
The mechanism of action of [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, emphasizing substituent variations and their impacts:
*Estimated based on structural analogs.
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroethoxy in ) may stabilize the pyridine ring against oxidation, whereas electron-donating groups (e.g., benzyloxy in ) could enhance aromatic interactions in binding pockets.
- Steric Effects : Bulkier substituents (e.g., benzyloxy, cyclopropylmethoxy) may hinder binding to sterically constrained targets compared to linear alkoxy chains.
Biological Activity
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
IUPAC Name : this compound
Molecular Formula : C₁₂H₁₉N₂O
CAS Number : 1515070-45-7
The compound features a pyridine ring substituted with a dimethylbutoxy group and a methanamine moiety, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Modulation : The compound has been shown to affect enzyme activities, particularly those involved in metabolic pathways related to cancer and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been linked to the inhibition of the Bub1 kinase pathway, which is crucial for mitotic checkpoint regulation in cancer cells .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, suggesting a role in managing inflammatory diseases .
- Metabolic Regulation : There are indications that it may act as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The study highlighted its potential as a therapeutic agent for hyperproliferative disorders .
- Inflammation Model : In an animal model of inflammation, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanol | Structure | Intermediate with similar properties but lacks amine functionality |
| [3-(3,3-Dimethylbutoxy)pyridin-4-yl]amine | Structure | Exhibits similar anti-cancer effects but with different receptor interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
